molecular formula C15H16O4 B11853315 2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol CAS No. 4289-31-0

2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol

Cat. No.: B11853315
CAS No.: 4289-31-0
M. Wt: 260.28 g/mol
InChI Key: OOVZRXJZSNEUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes This compound features two hydroxyl groups attached to a benzene ring, making it a phenolic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of phenolate ions, which can participate in various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar in structure but with hydroxyl groups at different positions.

    Resorcinol (1,3-dihydroxybenzene): Another isomer with hydroxyl groups at different positions.

    Hydroquinone (1,4-dihydroxybenzene): Shares the 1,4-dihydroxybenzene structure but lacks the propyl group.

Uniqueness

2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol is unique due to the presence of both the 2,5-dihydroxyphenyl and 1,4-dihydroxybenzene moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications.

Properties

CAS No.

4289-31-0

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-[3-(2,5-dihydroxyphenyl)propyl]benzene-1,4-diol

InChI

InChI=1S/C15H16O4/c16-12-4-6-14(18)10(8-12)2-1-3-11-9-13(17)5-7-15(11)19/h4-9,16-19H,1-3H2

InChI Key

OOVZRXJZSNEUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CCCC2=C(C=CC(=C2)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.